2-Methoxy-5-(pyrimidin-5-yl)aniline
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Overview
Description
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Tandem Michael-addition/cyclization synthesis : The compound has been involved in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones through a tandem Michael addition-cyclization reaction. These compounds exhibit submicromolar inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, highlighting a potential pathway for developing cancer therapeutics (Boros et al., 2004).
Biological Activities
HIV-1 Protease Inhibition : Pyrimidine bases as P2 ligands have shown remarkable enzyme inhibitory and antiviral activity against HIV-1, demonstrating the utility of these compounds in developing potent antiretrovirals (Zhu et al., 2019).
Antioxidant Properties : A series of bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes showed promising antioxidant activity in various in vitro test systems, indicating the potential for these compounds to act as therapeutic agents against oxidative stress-related diseases (Rani et al., 2012).
Therapeutic Potential
Antifungal Agents : Some derivatives have been synthesized and investigated for their antifungal activity against types like Aspergillus terreus and Aspergillus niger, highlighting the potential of these compounds to be developed into antifungal agents (Jafar et al., 2017).
Corrosion Inhibition : Pyrimidine derivatives have been studied for their ability to inhibit the corrosion of mild steel in acidic media, suggesting applications beyond biological systems, towards industrial and engineering fields (Yadav et al., 2015).
Safety and Hazards
The safety data sheets for related compounds indicate that they can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. They may also cause allergy or asthma symptoms or breathing difficulties if inhaled, and may be harmful if swallowed, in contact with skin, or if inhaled .
Properties
IUPAC Name |
2-methoxy-5-pyrimidin-5-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-11-3-2-8(4-10(11)12)9-5-13-7-14-6-9/h2-7H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZXTXIXYAOSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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